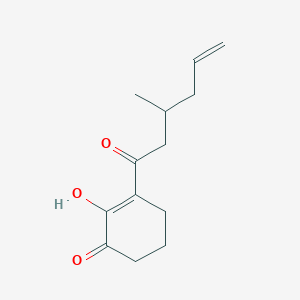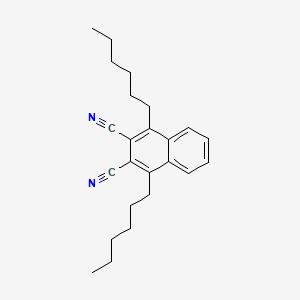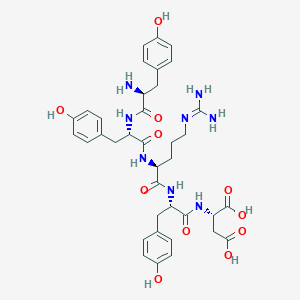
1-(3,4-Dihydroxyphenyl)octa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dihydroxyphenyl)octa-2,4-dien-1-one is an organic compound known for its unique chemical structure and properties. This compound features a phenyl ring substituted with two hydroxyl groups at the 3 and 4 positions, connected to an octa-2,4-dien-1-one chain. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dihydroxyphenyl)octa-2,4-dien-1-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 3,4-dihydroxybenzaldehyde with an appropriate aliphatic chain precursor in the presence of a base catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3,4-Dihydroxyphenyl)octa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The double bonds in the octa-2,4-dien-1-one chain can be reduced to single bonds.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of 3,4-dihydroxyphenylquinone derivatives.
Reduction: Formation of saturated derivatives of the original compound.
Substitution: Formation of esters or ethers depending on the substituents used.
Applications De Recherche Scientifique
1-(3,4-Dihydroxyphenyl)octa-2,4-dien-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of novel materials and as a precursor in organic synthesis.
Mécanisme D'action
The mechanism of action of 1-(3,4-Dihydroxyphenyl)octa-2,4-dien-1-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Effects: The compound can inhibit the production of pro-inflammatory cytokines and enzymes.
Enzyme Inhibition: It may act as an inhibitor of specific enzymes involved in disease pathways.
Comparaison Avec Des Composés Similaires
- 3,4-Dihydroxyphenylacetone
- 3,4-Dihydroxyphenylpropan-2-one
- 3,4-Dihydroxyphenylpropiophenone
Uniqueness: 1-(3,4-Dihydroxyphenyl)octa-2,4-dien-1-one is unique due to its extended conjugated system, which imparts distinct chemical and biological properties compared to its simpler analogs. This extended conjugation can enhance its reactivity and potential biological activities .
Propriétés
Numéro CAS |
144094-14-4 |
|---|---|
Formule moléculaire |
C14H16O3 |
Poids moléculaire |
232.27 g/mol |
Nom IUPAC |
1-(3,4-dihydroxyphenyl)octa-2,4-dien-1-one |
InChI |
InChI=1S/C14H16O3/c1-2-3-4-5-6-7-12(15)11-8-9-13(16)14(17)10-11/h4-10,16-17H,2-3H2,1H3 |
Clé InChI |
UQMBURUGYNVUPB-UHFFFAOYSA-N |
SMILES canonique |
CCCC=CC=CC(=O)C1=CC(=C(C=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


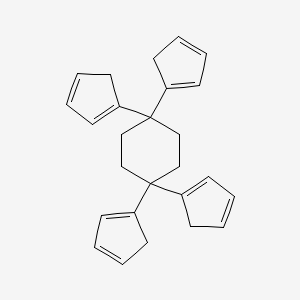
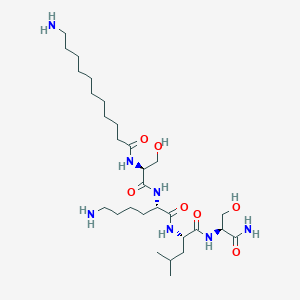

![Formamide, N-[2,3-dichloro-6-[(2,4-dinitrophenyl)thio]phenyl]-](/img/structure/B15163723.png)

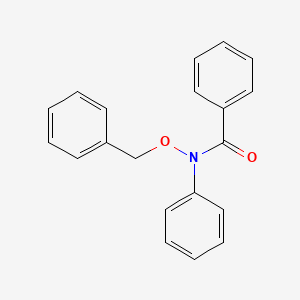
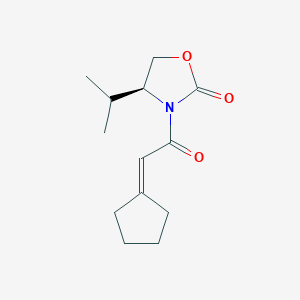
![Ethyl 3-{2-[6-(1-cyanopentylidene)cyclohexa-2,4-dien-1-yl]hydrazinyl}propanoate](/img/structure/B15163756.png)
![5-[(4-Chlorophenyl)methylidene]-3-(piperidin-1-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15163769.png)
